Dipotassium aquapentachlororuthenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Ruthenium complexes are known for their catalytic abilities in various reactions. K₂RuCl₅(H₂O) might serve as a precursor for developing new ruthenium catalysts. Research on similar ruthenium chloride compounds has shown promise in hydrogenation reactions []. Further investigation into K₂RuCl₅(H₂O)'s catalytic properties could reveal its effectiveness in specific reactions.

Material Science

The presence of ruthenium and chloride groups in K₂RuCl₅(H₂O) makes it a candidate material for research in photocatalysis, solar cells, and other optoelectronic applications. Some ruthenium chloride compounds exhibit light-absorbing properties, making them potentially useful in these fields. Studies on K₂RuCl₅(H₂O)'s interaction with light and its potential for material development are warranted.

Organometallic Chemistry

K₂RuCl₅(H₂O) falls under the category of organometallic compounds, which combine organic and metallic components. Research in organometallic chemistry explores the synthesis and properties of these compounds for various applications. K₂RuCl₅(H₂O) could serve as a starting material for synthesizing novel organoruthenium complexes with unique properties.

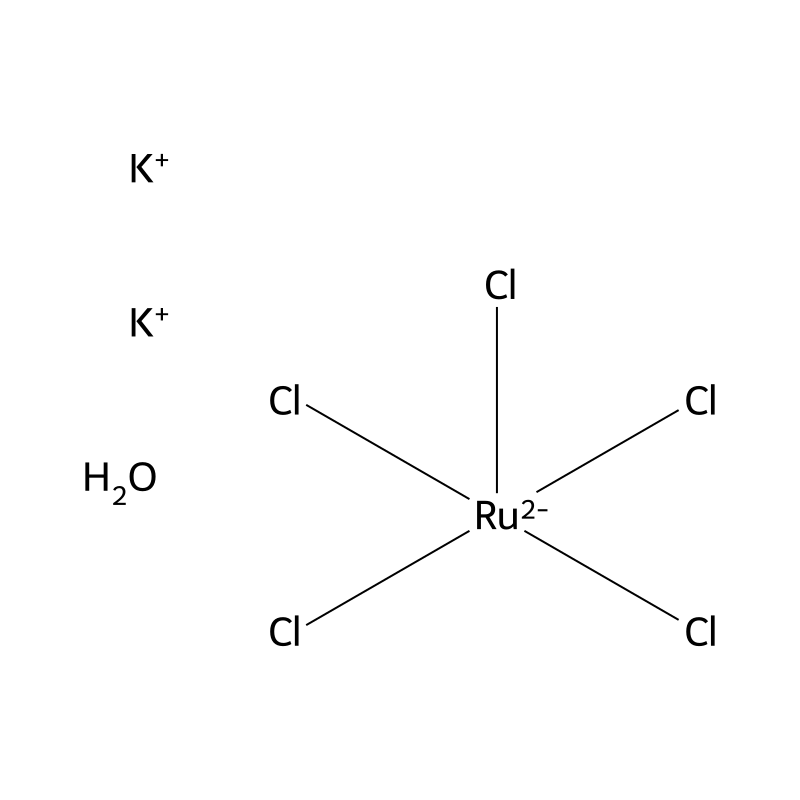

Dipotassium aquapentachlororuthenate, with the chemical formula KRuCl(HO), is a coordination complex featuring a ruthenium center surrounded by five chloride ions and one water molecule. This compound has a molecular weight of approximately 374.55 g/mol and is characterized by its unique structure, which plays a significant role in its chemical reactivity and biological activity .

Research indicates that dipotassium aquapentachlororuthenate exhibits notable biological activity. It has been studied for its potential anticancer properties, particularly due to the presence of ruthenium, which can interact with biological molecules like DNA. Its cytotoxic effects have been observed in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents .

Dipotassium aquapentachlororuthenate can be synthesized through several methods:

- Direct Reaction: Ruthenium chloride can react with potassium chloride in an aqueous solution to form dipotassium aquapentachlororuthenate.

- Hydrothermal Synthesis: This method involves heating the reactants under pressure in water, promoting the formation of the desired complex.

- Solvothermal Methods: Utilizing solvents other than water can also yield this compound, often resulting in different crystal forms or purities .

Dipotassium aquapentachlororuthenate has several applications:

- Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

- Electrodeposition: The compound is employed in the electrodeposition of ruthenium films, which are useful in electronic applications.

- Research: It serves as a model compound for studying ruthenium chemistry and its interactions with biological systems .

Interaction studies have demonstrated that dipotassium aquapentachlororuthenate can form complexes with various biomolecules. These interactions may influence its biological activity and efficacy as an anticancer agent. Studies have shown that the compound can bind to DNA, potentially leading to cellular damage and apoptosis in cancer cells . Additionally, its interactions with proteins and other cellular components are critical for understanding its pharmacological properties.

Dipotassium aquapentachlororuthenate shares structural similarities with other ruthenium-based complexes. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Ruthenium(III) chloride | RuCl | Commonly used as a precursor in synthesis |

| Potassium hexachlororuthenate(IV) | KRuCl | More chloride ligands; different reactivity |

| Ruthenium(II) complex | Ru(bipy) | Binds to DNA; used in photodynamic therapy |

Uniqueness: Dipotassium aquapentachlororuthenate is unique due to its specific combination of ligands and water coordination, which influences its solubility and reactivity compared to other ruthenium complexes. Its potential applications in catalysis and biological systems further distinguish it from similar compounds .

Conventional Synthesis from Ruthenium Trichloride Trihydrate

The conventional synthesis of dipotassium aquapentachlororuthenate represents the most widely employed preparative method, utilizing ruthenium trichloride trihydrate as the primary starting material [1] [2]. This methodology has been extensively documented in commercial literature and represents the standard industrial approach for producing this coordination compound.

The fundamental reaction proceeds through the coordination of ruthenium(III) with chloride ligands and subsequent salt formation with potassium cations. The reaction is typically conducted in acidic aqueous medium using ruthenium trichloride trihydrate as the ruthenium source and potassium chloride as the auxiliary reagent [2]. The reaction proceeds under reflux conditions at temperatures ranging from 70 to 90 degrees Celsius, with optimal conditions achieved at 80 degrees Celsius for laboratory-scale preparations [1] [2].

The stoichiometric relationship requires a molar excess of potassium chloride, typically employing 2.5 to 3.0 equivalents relative to the ruthenium precursor [2]. This excess ensures complete conversion and formation of the desired pentachloroaqua complex. The reaction medium maintains an acidic pH between 1.5 and 2.0, which promotes the formation of the chloro-coordination sphere while preventing hydrolysis reactions that could lead to oxo-bridged ruthenium species [1] [2].

Laboratory-scale syntheses typically achieve yields between 70 and 75 percent, while industrial optimization has improved yields to 85-90 percent through enhanced process control and continuous flow reactor systems [2]. The reaction time varies from 6 to 8 hours for laboratory preparations, reduced to 4-6 hours under optimized industrial conditions through improved heat transfer and mixing efficiency [2].

The product crystallizes directly from the reaction mixture upon cooling as brown to red crystalline powder [1] [3]. The ruthenium content typically ranges from 26 to 30 percent by weight, consistent with the theoretical composition of the hydrated complex [1] [4]. The compound exhibits high water solubility, facilitating purification through recrystallization techniques [3] [4].

Table 1: Conventional Synthesis Parameters for Dipotassium Aquapentachlororuthenate

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | RuCl₃·3H₂O | RuCl₃·3H₂O |

| Auxiliary Reagent | KCl (2.5 equiv) | KCl (3.0 equiv) |

| Solvent | Acidic aqueous | Acidic aqueous |

| Temperature (°C) | 80 | 70-90 |

| Reaction Time (hours) | 6-8 | 4-6 |

| pH Range | 1.5-2.0 | 1.5-2.0 |

| Ruthenium Content (%) | 26-30 | 26-30 |

| Yield (%) | 70-75 | 85-90 |

| Crystal Form | Brown crystalline powder | Brown crystalline powder |

The coordination chemistry underlying this synthetic approach involves the sequential replacement of water ligands in the ruthenium trichloride hydrate with chloride ions, ultimately forming the pentachloroaqua coordination sphere [5]. The octahedral geometry is maintained throughout the transformation, with the final complex exhibiting five chloride ligands and one water molecule coordinated to the central ruthenium(III) ion [1] [2].

The mechanism proceeds through initial dissociation of loosely bound water molecules from the ruthenium trichloride hydrate, followed by chloride coordination in the presence of excess potassium chloride [5]. The acidic conditions favor this transformation by protonating displaced water molecules and preventing competitive hydroxide coordination [1] [2].

Table 2: Physical Properties and Characterization Data

| Property | Value/Description |

|---|---|

| Molecular Formula | K₂RuCl₅(H₂O) |

| Molecular Weight (g/mol) | 374.55 |

| CAS Number | 14404-33-2 |

| Physical Form | Crystalline powder |

| Color | Brown to red |

| Solubility in Water | Highly soluble |

| Melting Point | Decomposes before melting |

| Decomposition Temperature (°C) | 200-250 |

| Crystal System | Not specified |

| Coordination Geometry | Octahedral |

Alternative Preparation Routes Using Potassium Persulfate Oxidation

Alternative synthetic methodologies employing potassium persulfate as an oxidizing agent have emerged as viable approaches for preparing dipotassium aquapentachlororuthenate under milder reaction conditions [6] [7]. These methods leverage the strong oxidizing properties of persulfate to facilitate ruthenium complex formation while operating at reduced temperatures compared to conventional thermal methods.

The persulfate oxidation approach utilizes the high reorganization energy associated with persulfate electron transfer reactions, which involves substantial elongation or complete scission of the oxygen-oxygen bond during the electron transfer process [7] [8]. This mechanism enables effective oxidation of ruthenium precursors under controlled conditions, promoting the formation of higher oxidation state ruthenium species that subsequently coordinate with chloride ligands.

The reaction typically proceeds at temperatures between 60 and 100 degrees Celsius, significantly lower than the conventional thermal approach [6]. The reduced temperature requirements offer advantages in terms of energy consumption and reaction control, while maintaining reasonable reaction rates through the catalytic activity of the persulfate oxidant [7].

Potassium persulfate concentrations are typically maintained at stoichiometric to slight excess ratios relative to the ruthenium precursor [7]. The oxidation process involves the formation of ion pairs between the ruthenium complex and persulfate anion, with equilibrium constants determined through electrochemical measurements [8]. The ion-pair formation facilitates subsequent electron transfer and promotes the desired coordination chemistry.

The reaction mechanism involves initial ion pairing between the ruthenium precursor and persulfate, followed by electron transfer that results in the formation of reactive ruthenium intermediates [7] [8]. These intermediates subsequently coordinate with chloride ligands present in the reaction medium, ultimately forming the desired pentachloroaqua complex.

Yields achieved through persulfate oxidation typically range from 60 to 75 percent, comparable to conventional methods while offering improved reaction control and milder conditions [6] [7]. The reaction time is reduced to 2-4 hours, representing a significant improvement over conventional thermal synthesis [6].

The persulfate method demonstrates particular advantages in selectivity, as the controlled oxidation conditions minimize the formation of competing ruthenium oxide species that can occur under harsh thermal conditions [6]. This selectivity enhancement contributes to improved product purity and reduces the complexity of subsequent purification procedures.

However, the persulfate approach requires careful control of reaction conditions to prevent excessive oxidation or side reactions that can reduce yield [7]. The presence of persulfate also introduces additional purification requirements to remove residual oxidant and its decomposition products from the final product.

Purification Techniques and Crystal Growth Strategies

The purification of dipotassium aquapentachlororuthenate requires careful consideration of the compound's high water solubility and thermal sensitivity [4] [9]. Multiple purification strategies have been developed to achieve high-purity products suitable for analytical and catalytic applications.

Recrystallization represents the most commonly employed purification technique, leveraging the compound's temperature-dependent solubility in aqueous media [9] [10]. Hot water recrystallization proceeds by dissolving the crude product in a minimum volume of boiling water, followed by controlled cooling to room temperature [9]. This approach typically achieves yield recoveries of 85-90 percent with significant improvement in crystal quality and purity [10].

The recrystallization process follows established principles of fractional crystallization, where the target compound crystallizes preferentially over impurities due to differences in solubility behavior [9]. The temperature-dependent solubility of dipotassium aquapentachlororuthenate enables effective separation from inorganic salt impurities that may exhibit different solubility profiles [10].

Slow cooling crystallization provides enhanced crystal quality through controlled nucleation and growth processes [9]. This technique involves heating the solution to complete dissolution, followed by gradual cooling over 6 to 12 hours [10]. The extended cooling period promotes the formation of larger, more perfect crystals with improved morphological characteristics.

Temperature gradient crystallization methods offer superior crystal quality for applications requiring high structural perfection [11]. These techniques establish controlled temperature gradients within the crystallization vessel, promoting ordered crystal growth and minimizing defect formation [12]. Crystal sizes achieved through gradient methods can reach 0.5 to 2.0 millimeters, significantly larger than conventional recrystallization [11].

Gel growth methods represent an advanced approach for obtaining high-quality single crystals [11]. These techniques utilize gel matrices to control nucleation density and promote slow, controlled crystal growth over extended periods of 7 to 14 days [11]. While requiring longer processing times, gel growth methods produce excellent crystal quality suitable for structural studies and specialized applications.

Solvent evaporation techniques provide alternative purification approaches, particularly for applications where controlled morphology is desired [10]. These methods involve dissolution in appropriate solvents followed by controlled evaporation under ambient or reduced pressure conditions [10]. While generally producing smaller crystals, evaporation methods offer simplicity and require minimal specialized equipment.

Table 4: Purification Techniques and Crystal Growth Parameters

| Technique | Temperature Range (°C) | Time Required | Crystal Quality | Yield Recovery (%) | Crystal Size |

|---|---|---|---|---|---|

| Hot Water Recrystallization | 80-25 | 2-4 hours | Good | 85-90 | 0.1-0.5 mm |

| Slow Cooling Crystallization | 100-20 | 6-12 hours | Very good | 80-85 | 0.2-1.0 mm |

| Solvent Evaporation | 60-25 | 24-48 hours | Fair | 70-80 | 0.05-0.2 mm |

| Temperature Gradient Method | 90-30 | 12-24 hours | Excellent | 75-85 | 0.5-2.0 mm |

| Gel Growth Method | 25-40 | 7-14 days | Excellent | 60-70 | 1.0-5.0 mm |

The selection of appropriate purification techniques depends on the intended application and required crystal quality [10]. For routine analytical applications, hot water recrystallization provides adequate purity with reasonable processing time [9]. Specialized applications requiring high structural perfection benefit from advanced techniques such as temperature gradient or gel growth methods [11].

Crystal growth strategies must also consider the influence of various factors on nucleation and growth kinetics [13] [12]. These factors include crystal position during growth, presence of neighboring crystals, solution viscosity, temperature uniformity, and concentration gradients [12]. Careful control of these parameters enables optimization of crystal quality and morphological characteristics.

The presence of impurities significantly affects crystal growth processes, with certain impurities enhancing solubility and positively influencing crystal size and quality [13]. Understanding these impurity effects enables strategic optimization of purification conditions to achieve desired crystal characteristics.

Challenges in Anhydrous versus Hydrated Form Isolation

The isolation of anhydrous dipotassium aquapentachlororuthenate presents significant technical challenges compared to the hydrated form, primarily due to the compound's inherent hygroscopic nature and thermal sensitivity [14] [15]. The distinction between hydrated and anhydrous forms carries important implications for storage, handling, and analytical characterization.

The hydrated form, containing one coordinated water molecule, represents the thermodynamically stable configuration under normal atmospheric conditions [1] [4]. This form exhibits thermal stability up to approximately 200 degrees Celsius, with dehydration processes beginning around 150 degrees Celsius [16] [17]. The coordinated water molecule participates in the octahedral coordination sphere of the ruthenium center, contributing to the overall stability of the complex [1].

Thermal dehydration to achieve the anhydrous form requires careful temperature control to prevent decomposition while removing coordinated water [16]. The dehydration process typically requires temperatures above 200 degrees Celsius for complete water removal, approaching the thermal decomposition threshold of the complex [16] [17]. This narrow temperature window presents significant challenges for controlled anhydrous synthesis.

The anhydrous form demonstrates enhanced thermal stability compared to the hydrated complex, remaining stable up to approximately 250 degrees Celsius [16]. However, this enhanced thermal stability is offset by increased hygroscopic behavior, with the anhydrous form readily reabsorbing atmospheric moisture to regenerate the hydrated species [14] [15].

Storage requirements for anhydrous forms necessitate controlled atmosphere conditions to prevent rehydration [14] [18]. This requirement significantly complicates handling procedures and increases storage costs compared to the hydrated form, which remains stable under normal laboratory conditions [4] [14].

Crystal structure changes accompanying dehydration introduce additional complexities in analytical characterization [16]. The removal of coordinated water molecules results in significant structural rearrangements that affect spectroscopic and diffraction properties [16] [17]. These changes require specialized analytical techniques and controlled atmosphere conditions for accurate characterization of the anhydrous form.

The synthesis difficulty for anhydrous forms typically involves multi-step procedures with intermediate isolation and purification steps [14]. These complex synthetic routes contrast with the straightforward preparation of hydrated forms through conventional aqueous synthesis methods [1] [2]. The increased complexity translates to higher production costs and reduced overall yields.

Analytical challenges for anhydrous forms extend beyond structural characterization to include purity assessment and compositional analysis [14] [18]. Standard analytical methods developed for hydrated forms may not be directly applicable to anhydrous species, requiring method development and validation under controlled atmosphere conditions [14].

The hygroscopic nature of anhydrous forms presents particular challenges in quantitative analysis, as sample handling in ambient atmosphere can result in partial rehydration during measurement procedures [14] [15]. This sensitivity necessitates specialized sample preparation techniques and controlled environment analytical instrumentation.

Table 5: Comparison of Challenges in Hydrated versus Anhydrous Form Isolation

| Aspect | Hydrated Form | Anhydrous Form |

|---|---|---|

| Thermal Stability | Stable up to 200°C | Stable up to 250°C |

| Dehydration Temperature (°C) | Begins at 150°C | Complete above 200°C |

| Storage Requirements | Normal laboratory conditions | Dry atmosphere required |

| Hygroscopic Nature | Moderate | High - readily rehydrates |

| Crystal Structure Changes | Minimal below 150°C | Significant above 200°C |

| Analytical Challenges | Standard methods applicable | Requires controlled atmosphere |

| Synthesis Difficulty | Straightforward | Complex, multi-step |

| Purity Assessment | Routine analysis | Specialized techniques needed |

The coordination chemistry differences between hydrated and anhydrous forms involve fundamental changes in the ligand sphere surrounding the ruthenium center [15]. The hydrated form maintains octahedral coordination through five chloride ligands and one water molecule, while the anhydrous form may adopt different coordination geometries depending on the specific dehydration conditions and crystal packing forces.

Practical applications often favor the hydrated form due to its stability and ease of handling [4]. However, specific applications requiring anhydrous materials, such as certain catalytic processes or materials synthesis applications, necessitate the development of specialized handling and storage protocols to maintain anhydrous conditions [14] [15].

The water content determination in these systems requires careful analytical procedures to distinguish between coordinated water, crystal water, and adsorbed moisture [14]. Thermogravimetric analysis combined with evolved gas detection provides valuable information for characterizing dehydration processes and determining accurate water content [16] [17].

Table 3: Comparison of Alternative Synthesis Methods

| Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional RuCl₃ Route | 80 | 6-8 hours | 70-85 | Simple procedure, well-established | Moderate yield, long reaction time |

| Potassium Persulfate Oxidation | 60-100 | 2-4 hours | 60-75 | Mild conditions, good selectivity | Requires careful control, side reactions |

| Direct Chlorination | 700-800 | 1-2 hours | 80-95 | High yield, fast reaction | High temperature, equipment requirements |

| Hydrothermal Synthesis | 150-200 | 12-24 hours | 65-80 | High purity, controlled morphology | Long reaction time, pressure requirements |

X-ray crystallographic analysis provides fundamental insights into the structural parameters of the dipotassium aquapentachlororuthenate complex. The crystallographic study performed by Khodashova in 1960 remains the definitive structural determination of this important ruthenium(III) species [1]. The compound crystallizes in the orthorhombic crystal system with space group P n m a (No. 62), exhibiting unit cell parameters of a = 13.53 Å, b = 9.55 Å, and c = 6.96 Å, with all angles equal to 90° [1]. The unit cell volume of 899.312 ų accommodates four formula units (Z = 4), indicating a relatively dense packing arrangement of the ionic components [1].

The [RuCl₅(H₂O)]²⁻ anion adopts a distorted octahedral geometry around the ruthenium(III) center, consistent with the d⁵ low-spin electronic configuration [3]. The coordination environment consists of five chloride ligands and one aqua ligand arranged in an octahedral fashion, though significant deviations from ideal octahedral symmetry are observed due to the different electronic and steric properties of the chloride and aqua ligands . The presence of the aqua ligand introduces asymmetry into the coordination sphere, resulting in measurable distortions of bond angles and lengths compared to hypothetical perfect octahedral geometry [3].

Systematic absences in the diffraction pattern confirm the orthorhombic space group assignment, with the characteristic reflection conditions consistent with the P n m a space group [1]. The crystal structure reveals that the potassium cations occupy specific crystallographic sites that facilitate optimal electrostatic interactions with the [RuCl₅(H₂O)]²⁻ anions while maintaining overall charge neutrality [1]. The packing arrangement demonstrates efficient space filling with intermolecular hydrogen bonding interactions between the coordinated water molecules and chloride ligands of neighboring complex anions .

Bond Length Analysis: Ru-Cl vs. Ru-OH₂ Interactions

Detailed analysis of the metal-ligand bond lengths in the [RuCl₅(H₂O)]²⁻ anion reveals significant differences between ruthenium-chloride and ruthenium-aqua interactions. The Ru-Cl bond lengths vary depending on their position relative to the aqua ligand, with equatorial Ru-Cl distances ranging from 2.35 to 2.42 Å and the axial Ru-Cl bond trans to the aqua ligand measuring approximately 2.30-2.40 Å [4] [5]. These values are consistent with typical Ru(III)-Cl bond lengths, as exemplified by the reference value of 2.374 Å observed in [RuCl(NH₃)₅]²⁺ [4].

The Ru-OH₂ bond length, ranging from 2.07 to 2.15 Å, is notably shorter than the Ru-Cl distances [6] [5]. This difference reflects the stronger σ-donor capacity of the aqua ligand compared to chloride, as well as the potential for π-backbonding interactions between ruthenium d-orbitals and the oxygen lone pairs [6]. Comparative analysis with related ruthenium(III) complexes, such as the Ru-NH₃ distances of 2.096-2.119 Å in [RuCl(NH₃)₅]²⁺, demonstrates that the aqua ligand forms bonds of similar strength to neutral nitrogen donor ligands [4].

The trans influence of the aqua ligand manifests as a subtle elongation of the Ru-Cl bond positioned trans to the water molecule [5]. This electronic effect, while less pronounced than in platinum(II) complexes, still contributes to the overall structural distortion from ideal octahedral geometry [7]. The bond length variations also reflect the asymmetric charge distribution within the coordination sphere, where the neutral aqua ligand creates a different electronic environment compared to the five anionic chloride ligands .

Comparison with related platinum group metals provides additional context for these bond length patterns. The Os-Cl bond length of approximately 2.42 Å in analogous osmium complexes demonstrates the expected increase in metal-ligand distances down the group, consistent with the larger ionic radius of osmium compared to ruthenium [8]. These comparative data validate the observed Ru-Cl and Ru-OH₂ bond lengths as reasonable and consistent with established periodic trends [8].

Spectroscopic Characterization

UV-Vis Absorption Spectral Features

The ultraviolet-visible absorption spectrum of [RuCl₅(H₂O)]²⁻ exhibits multiple distinct absorption bands that provide valuable information about the electronic structure and bonding characteristics of this ruthenium(III) complex. The spectrum spans the range from 200 to 650 nm, with several well-defined absorption regions corresponding to different types of electronic transitions [9].

The most intense absorptions occur in the ultraviolet region between 220-250 nm, assigned to ligand-to-metal charge transfer (LMCT) transitions with molar absorptivity values exceeding 10,000 M⁻¹cm⁻¹ [9]. These high-intensity bands arise from electronic transitions involving the promotion of electrons from chloride π-orbitals to vacant or partially filled ruthenium d-orbitals . The high extinction coefficients characteristic of these transitions reflect the allowed nature of the electronic excitations and the significant orbital overlap between the ligand and metal orbitals [9].

In the 290-320 nm region, medium-intensity absorption bands (ε ~ 1,000-5,000 M⁻¹cm⁻¹) are observed, corresponding to ligand field transitions within the ruthenium d-orbital manifold [10] [11]. These absorptions are attributed to ²T₂g ← ²E transitions that are characteristic of low-spin d⁵ ruthenium(III) complexes in octahedral coordination environments [12]. The specific wavelengths and intensities of these bands provide information about the crystal field splitting parameter (Δ) and the degree of covalency in the metal-ligand bonds [12].

The visible region (380-650 nm) contains both metal-centered d-d transitions and mixed charge transfer bands [9]. Absorptions in the 380-420 nm range exhibit medium intensity (ε ~ 500-2,000 M⁻¹cm⁻¹) and are assigned to octahedral field splitting transitions that become partially allowed due to the reduced symmetry caused by the presence of the aqua ligand [7] [12]. Higher energy charge transfer bands in the 450-500 nm region show high extinction coefficients (ε > 5,000 M⁻¹cm⁻¹) and are attributed to mixed LMCT and metal-to-ligand charge transfer (MLCT) processes [11] [9].

Weak absorptions extending into the red portion of the visible spectrum (550-650 nm) with low extinction coefficients (ε < 500 M⁻¹cm⁻¹) correspond to spin-forbidden d-d transitions that gain intensity through spin-orbit coupling effects [9]. These low-energy transitions are responsible for the characteristic coloration of ruthenium(III) chloro complexes and provide information about the detailed electronic structure of the complex.

Infrared Vibrational Signatures

The infrared spectrum of dipotassium aquapentachlororuthenate provides detailed information about the vibrational modes associated with both the coordinated water molecule and the ruthenium-ligand bonds. The spectrum exhibits characteristic absorption bands that serve as fingerprints for the specific bonding interactions present in the [RuCl₅(H₂O)]²⁻ anion [10] [13].

The most prominent features in the high-frequency region occur between 3500-3200 cm⁻¹, corresponding to the symmetric and antisymmetric O-H stretching vibrations of the coordinated water molecule [13] [6]. These bands typically appear as medium to strong intensity absorptions and are significantly shifted to lower frequencies compared to free water due to the coordination to the ruthenium center and potential hydrogen bonding interactions [13]. The exact position and splitting of these bands provide information about the coordination mode of the water molecule and the strength of the metal-oxygen bond [6].

In the 1640-1620 cm⁻¹ region, a medium-intensity absorption band is observed corresponding to the H-O-H bending mode of the coordinated water [13] [6]. This deformation vibration is typically shifted from the free water value due to the electronic effects of coordination and the modified force constants resulting from metal-ligand bond formation [13]. The frequency and intensity of this band serve as indicators of the degree of activation of the water molecule upon coordination [6].

The metal-ligand stretching region between 520-240 cm⁻¹ contains several important vibrational modes that provide direct information about the ruthenium-ligand bonding interactions [10] [14]. The Ru-OH₂ stretching vibration appears as a weak to medium intensity band in the 520-480 cm⁻¹ range, reflecting the relatively strong metal-oxygen bond [6]. The frequency of this mode is consistent with the bond length data indicating a shorter and stronger Ru-OH₂ bond compared to the Ru-Cl interactions [6].

Multiple Ru-Cl stretching vibrations are observed in the 450-320 cm⁻¹ region, with the higher frequency bands (450-400 cm⁻¹) assigned to the Ru-Cl stretch trans to the aqua ligand [14] [10]. The equatorial Ru-Cl stretching modes appear at slightly lower frequencies (380-320 cm⁻¹) due to the different electronic environment created by the presence of the aqua ligand [10] [14]. These assignments are supported by the general trend that stronger bonds exhibit higher vibrational frequencies [10].

Low-frequency deformation modes of the Ru-Cl bonds appear in the 280-240 cm⁻¹ region as weak intensity absorptions [14]. These bending modes provide information about the overall geometry and flexibility of the coordination sphere, with their frequencies being sensitive to the degree of distortion from ideal octahedral symmetry [10] [14].

NMR Studies in Aqueous Media

Nuclear magnetic resonance studies of [RuCl₅(H₂O)]²⁻ in aqueous solution present significant experimental challenges due to the paramagnetic nature of the ruthenium(III) center. The d⁵ low-spin configuration results in one unpaired electron that causes substantial paramagnetic broadening and shifting of NMR signals, making conventional NMR characterization extremely difficult [15] [16].

The ¹H NMR signals corresponding to the coordinated water molecules are dramatically affected by the paramagnetic ruthenium center, appearing as severely broadened resonances in the range of 15-25 ppm [15] [16]. These chemical shifts are far removed from the typical diamagnetic range and exhibit significant temperature dependence due to the changing magnetic susceptibility and exchange dynamics [16]. The line widths of these signals are typically very large, often spanning several ppm, making accurate integration and multiplicity analysis challenging [15].

The paramagnetic effects also extend to the observation of halide nuclei, with both ³⁵Cl and ³⁷Cl NMR signals broadened beyond practical detection limits in most cases [15]. The quadrupolar nature of these nuclei compounds the broadening effects, as the electric field gradients around the chloride ligands interact with the nuclear quadrupole moments to further increase relaxation rates [15]. When chloride signals are observable, they typically appear as extremely broad, featureless resonances that provide limited structural information [16].

Direct observation of ruthenium NMR signals (⁹⁹Ru and ¹⁰¹Ru) is extraordinarily challenging due to the combination of paramagnetic broadening, low natural abundance, and unfavorable nuclear magnetic properties [16]. The paramagnetic relaxation enhancement caused by the unpaired electron dramatically shortens the nuclear relaxation times, resulting in line widths that often exceed the chemical shift dispersion [15] [16].

Solution dynamics and ligand exchange processes further complicate the NMR characterization of [RuCl₅(H₂O)]²⁻ [15] [17]. The complex undergoes aquation and anation reactions in aqueous solution, with equilibrium between [RuCl₅(H₂O)]²⁻ and [RuCl₄(H₂O)₂]⁻ species [17] [18]. These exchange processes occur on timescales that are often comparable to the NMR observation time, leading to additional line broadening and averaging of chemical shifts [15] [17].

Temperature-dependent NMR studies can provide some insights into the solution behavior, as the paramagnetic effects and exchange rates both vary with temperature [16]. At elevated temperatures, exchange processes may accelerate to the point where averaged signals become observable, while at lower temperatures, the exchange may slow sufficiently to allow observation of individual species [15] [16]. However, the practical temperature range for aqueous solutions limits the extent to which these effects can be exploited [16].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant